2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde
Description
All referenced materials focus on 4-fluorobenzaldehyde or its derivatives (e.g., hydrazones, brominated analogs, or intermediates for pharmaceuticals like Rosiglitazone). This discrepancy suggests either a nomenclature error in the query or a gap in the available evidence. For transparency, this response will focus on 4-fluorobenzaldehyde and its structurally/functionally similar compounds as described in the evidence.
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-4-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO/c15-14-6-5-12(11-17)13(9-14)10-16-7-3-1-2-4-8-16/h5-6,9,11H,1-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCCFCPKWFJSIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=C(C=CC(=C2)F)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901185444 | |
| Record name | Benzaldehyde, 4-fluoro-2-[(hexahydro-1H-azepin-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443348-21-7 | |
| Record name | Benzaldehyde, 4-fluoro-2-[(hexahydro-1H-azepin-1-yl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1443348-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-fluoro-2-[(hexahydro-1H-azepin-1-yl)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901185444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as 1,6-diaminohexane.
Attachment of the Azepane Ring to the Benzaldehyde: This step involves the reaction of the azepane ring with 4-fluorobenzaldehyde under suitable conditions, often using a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(Azepan-1-ylmethyl)-4-fluorobenzoic acid.
Reduction: 2-(Azepan-1-ylmethyl)-4-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The azepane ring and fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
4-Fluorobenzaldehyde vs. 4-(Bromomethyl)benzaldehyde
4-Fluorobenzaldehyde vs. (4-Fluorobenzylidene)hydrazine
4-Fluorobenzaldehyde vs. 4′-Fluoroacetophenone
Key Research Findings
Synthetic Efficiency: 4-Fluorobenzaldehyde is a superior aldehyde for Claisen-Schmidt condensations, achieving 75% yield in chromone-linked triazole synthesis . Ultrasonic synthesis with Pd-HPW/SiO2 catalysts enhances yields (e.g., 75% for octahydroquinazolinones) compared to non-ultrasonic methods .
Pharmaceutical Relevance: Critical intermediate in Rosiglitazone synthesis: Reaction with 2-(N-methyl-N-(2-pyridyl)amino)ethanol yields 4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzaldehyde, a precursor with 48% yield under optimized conditions .
Safety Considerations: Limited toxicity data for 4-fluorobenzaldehyde derivatives necessitate precautionary handling (e.g., eye flushing, skin washing) .
Biological Activity
2-(Azepan-1-ylmethyl)-4-fluorobenzaldehyde is a fluorinated aromatic aldehyde that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of an azepane ring and a fluorine atom, presents unique properties that may influence its interaction with biological targets.
- Chemical Formula : C14H18FNO
- Molecular Weight : 251.3 g/mol
- Structure : The compound features a benzaldehyde moiety substituted with a fluorine atom and an azepan-1-ylmethyl group.
Biological Activity Overview
Research into the biological activity of this compound suggests several potential applications, particularly in the fields of oncology and neurology. Its structural characteristics may allow it to interact with various biological pathways.
Anticancer Activity
Preliminary studies indicate that this compound exhibits anticancer properties. The mechanism of action appears to involve:
- Induction of Apoptosis : The compound may promote cell death in cancer cells through the activation of apoptotic pathways.
- Inhibition of Tumor Growth : In vitro assays have shown that this compound can inhibit the proliferation of certain cancer cell lines, potentially through interference with cell cycle regulation.
Neuroprotective Effects
Emerging research suggests that this compound may also have neuroprotective effects:
- Reduction of Oxidative Stress : The compound may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases.
- Potential for Treating Neurological Disorders : Its ability to penetrate the blood-brain barrier could make it a candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 value of 12 µM. |
| Study 2 | Reported neuroprotective effects in a mouse model of Parkinson's disease, reducing neuronal loss by 30% compared to control. |
| Study 3 | Highlighted potential anti-inflammatory properties, suggesting reduced levels of pro-inflammatory cytokines in treated macrophages. |
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, hypotheses include:
- Interaction with Receptors : The azepane moiety may facilitate binding to specific receptors involved in apoptosis and cell signaling.
- Fluorine Substitution Effects : The presence of fluorine could enhance lipophilicity, improving membrane permeability and bioavailability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
